

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

literature review

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

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An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical scaffold, **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**. We will delve into its synthesis, physicochemical properties, characterization, and its pivotal role as a versatile building block in the synthesis of novel compounds with significant therapeutic potential.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic motif extensively utilized in drug discovery and medicinal chemistry.^{[1][2][3]} This scaffold, consisting of a benzene ring fused to an oxazole ring, is found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.^{[1][4]} Benzoxazole derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, making them a focal point of intensive research.^{[4][5]}

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a strategically functionalized derivative of this core structure. Its architecture is notable for three key features:

- The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.[\[2\]](#)
- The 5-Amino Group: A versatile functional handle that allows for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR).[\[6\]](#)
- The 2-(3-Bromophenyl) Group: The bromine atom serves as a valuable reactive site for modern cross-coupling reactions, permitting the introduction of diverse molecular fragments.

Primarily, this compound serves as a high-value intermediate or building block for constructing more complex molecules with tailored pharmacological profiles.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Physicochemical and Structural Properties

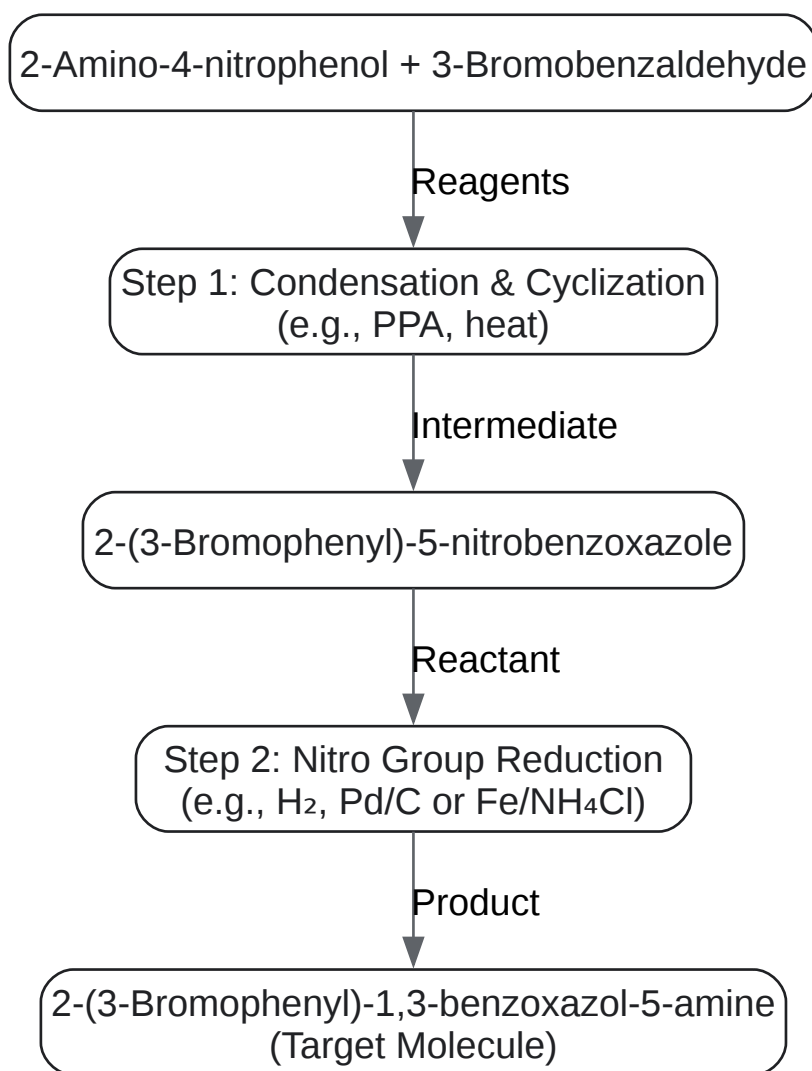
Understanding the fundamental properties of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is crucial for its application in synthesis and for predicting the behavior of its derivatives.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ BrN ₂ O	[10] [11] [12]
Molecular Weight	289.13 g/mol	[10]
CAS Number	293737-81-2	[10]
MDL Number	MFCD00445929	[10]
Appearance	Solid (Predicted)	[10]
XLogP (Predicted)	3.4	[11] [13]
Hydrogen Bond Donor Count	1	[11]
Hydrogen Bond Acceptor Count	3	[11]
Rotatable Bond Count	1	[10]

Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of the benzoxazole core, a reliable and commonly employed strategy for 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzaldehyde or its equivalent, followed by functional group manipulations.[3] A robust, two-step synthetic pathway for **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** is outlined below.

Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of the target compound.

Step 1: Condensation and Oxidative Cyclization. The synthesis commences with the reaction between 2-amino-4-nitrophenol and 3-bromobenzaldehyde. This transformation is typically

facilitated by a condensing and dehydrating agent like polyphosphoric acid (PPA) under thermal conditions.^[6] PPA serves a dual purpose: it catalyzes the formation of the Schiff base intermediate and then promotes the intramolecular cyclization to form the oxazole ring.

Step 2: Reduction of the Nitro Group. The resulting 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate is then subjected to a reduction reaction to convert the nitro group into the desired primary amine. This can be achieved through various established methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst or by using reducing agents like iron powder in the presence of an acid source like ammonium chloride.^[6]^[14]

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is illustrative and based on established chemical principles. It should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 2-(3-bromophenyl)-5-nitrobenzoxazole

- To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq) and 3-bromobenzaldehyde (1.1 eq).
- Add polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol) to the flask.
- Heat the reaction mixture to 180-200°C with vigorous stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.
- Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
- Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the nitro intermediate.

Step 2: Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazol-5-amine

- Dissolve the 2-(3-bromophenyl)-5-nitrobenzoxazole intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
- Add iron powder (Fe, ~5.0 eq) and a solution of ammonium chloride (NH₄Cl, ~5.0 eq) in water.
- Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Extract the residue with an organic solvent like ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify the final compound using column chromatography on silica gel to obtain pure **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine**.

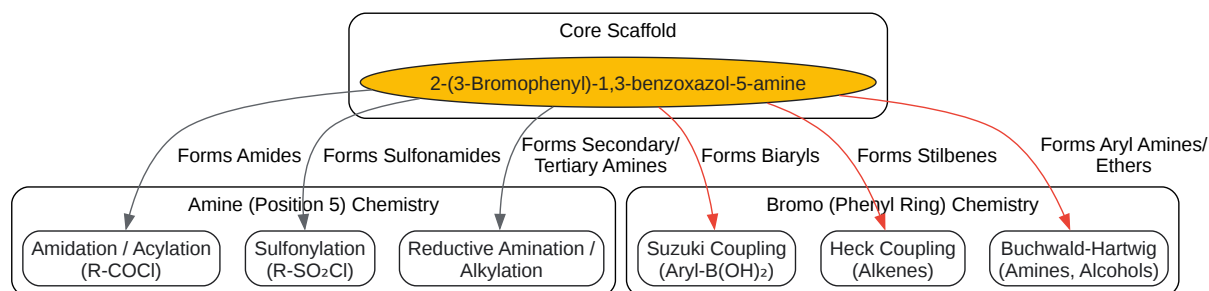
Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. The following table outlines the expected spectroscopic data.

Technique	Expected Characteristics
^1H NMR	Multiple signals in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the protons on the benzoxazole and bromophenyl rings. A broad singlet for the $-\text{NH}_2$ protons (shift is solvent-dependent).
^{13}C NMR	Approximately 12 distinct signals in the aromatic region (approx. 110-160 ppm), including carbons of both aromatic rings and the $\text{C}=\text{N}$ of the oxazole. [15] [16]
Mass Spec (MS)	A molecular ion peak $[\text{M}]^+$ and an $[\text{M}+2]^+$ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound. [15]
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine (approx. 3300-3500 cm^{-1}), $\text{C}=\text{N}$ stretching of the oxazole ring (approx. 1630 cm^{-1}), and C-Br stretching (approx. 500-600 cm^{-1}). [16]

Applications in Drug Discovery and Materials Science

The true value of **2-(3-Bromophenyl)-1,3-benzoxazol-5-amine** lies in its utility as a versatile synthetic intermediate. Its two distinct functional handles—the nucleophilic amine and the electrophilic bromo-substituted ring—allow for sequential and orthogonal chemical modifications.



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Caption: Key reactive sites and potential derivatization pathways.

- **Derivatization of the Amine Group:** The 5-amino group is a potent nucleophile, readily undergoing reactions such as acylation to form amides, sulfonylation to form sulfonamides, and alkylation.[6] These modifications are fundamental in SAR studies to modulate properties like solubility, polarity, and hydrogen bonding capacity, which directly influence biological activity.
- **Cross-Coupling Reactions:** The 3-bromo substituent is ideal for palladium-catalyzed cross-coupling reactions. Suzuki coupling allows for the introduction of new aryl or heteroaryl rings, Buchwald-Hartwig amination can introduce further amine functionalities, and Heck coupling can append vinyl groups. This allows for the systematic extension of the molecule to probe interactions with specific pockets of a biological target.

Given the established activities of the broader benzoxazole class, derivatives synthesized from this building block are promising candidates for evaluation in several therapeutic areas, including:

- **Oncology:** Many benzoxazole derivatives exhibit potent anticancer activity.[5][17]

- Infectious Diseases: The scaffold has been explored for developing novel antibacterial, antifungal, and antiviral agents.[7][18][19][20]
- Inflammatory Disorders: Certain benzoxazoles have shown anti-inflammatory properties.[1][7]
- Neurological Disorders: The benzoxazole core is being investigated for its potential in treating neurodegenerative diseases.[1]

Conclusion

2-(3-Bromophenyl)-1,3-benzoxazol-5-amine is a chemical intermediate of significant strategic importance. Its synthesis is achievable through established and reliable chemical transformations. The compound's true power is realized in its role as a bifunctional building block, offering two distinct and versatile sites for chemical modification. This dual reactivity provides medicinal chemists with a powerful platform to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a wide range of diseases.

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